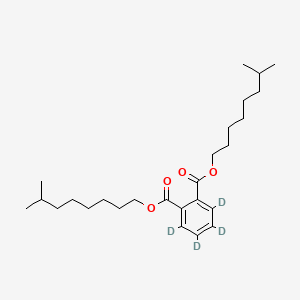

Bis(7-methyl-1-octyl) Phthalate-3,4,5,6-d4

Beschreibung

Eigenschaften

IUPAC Name |

bis(7-methyloctyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O4/c1-21(2)15-9-5-7-13-19-29-25(27)23-17-11-12-18-24(23)26(28)30-20-14-8-6-10-16-22(3)4/h11-12,17-18,21-22H,5-10,13-16,19-20H2,1-4H3/i11D,12D,17D,18D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGGXOJOCNVPFY-ODMBGTAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCCC(C)C)C(=O)OCCCCCCC(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747689 | |

| Record name | Bis(7-methyloctyl) (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332965-90-8 | |

| Record name | Bis(7-methyloctyl) (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Core Reaction Mechanism

The preparation of DINP-d4 follows a two-step esterification process analogous to non-deuterated diisononyl phthalate (DINP). Phthalic anhydride reacts with deuterated isononyl alcohol (isononyl-d17 alcohol) under controlled conditions to form the diester. The general reaction is:

Deuterium incorporation occurs at the alcohol’s alkyl chains, preserving the isotopic label in the final product.

Catalytic Systems and Reaction Optimization

Non-Acidic Catalysts

A patented method employs sodium form molecular sieve and butyl titanate as a composite non-acidic catalyst to avoid side reactions and ensure high esterification efficiency. The catalyst system operates at 210–230°C, achieving a 98% conversion rate within 2.5 hours. Key advantages include:

Table 1. Catalyst Performance in DINP-d4 Synthesis

| Catalyst Composition | Temperature (°C) | Reaction Time (h) | Yield (%) | Acid Number (mg KOH/g) |

|---|---|---|---|---|

| Sodium molecular sieve + Ti(OBu)₄ | 210–230 | 2.5 | 98 | <2.0 |

| Titanium tetraisopropoxide | 200–220 | 3.0 | 92 | 3.5 |

Solvent-Free Esterification

Modern protocols eliminate solvents to streamline purification. Phthalic anhydride and deuterated isononyl alcohol are mixed at a 1:2.5–3.5 molar ratio, followed by catalyst addition and reflux. The reaction’s progress is monitored by acid number titration, with completion indicated by a value below 2.0 mg KOH/g.

Deuterated Precursor Preparation

Synthesis of Isononyl-d₁₇ Alcohol

Isononyl-d17 alcohol, the deuterated precursor, is synthesized via hydrodeuteration of branched nonene using deuterium gas (D₂) over a palladium catalyst. The process ensures >98% isotopic enrichment, critical for maintaining DINP-d4’s purity.

Table 2. Isotopic Purity of Starting Materials

| Component | Deuterium Enrichment (%) | Purity (%) |

|---|---|---|

| Isononyl-d₁₇ alcohol | 98 | 99.5 |

| Phthalic anhydride | – | 99.9 |

Post-Synthesis Purification

Vacuum Filtration and Distillation

Crude DINP-d4 undergoes vacuum filtration at 180–190°C to remove residual catalyst particles. Subsequent short-path distillation at 0.1–0.5 mmHg isolates DINP-d4 from oligomers and unreacted alcohol, yielding a product with >99.5% chemical purity.

Quality Control Metrics

-

Isotopic purity : Mass spectrometry confirms deuterium distribution, with major ions at m/z 441 (DiNP) and m/z 445 (D4-DiNP).

-

Acid number : Maintained below 2.0 mg KOH/g to meet industrial standards.

Industrial Scalability and Challenges

Batch Process Optimization

Large-scale production uses chlorinated paraffin reactors adapted for deuterated synthesis. A case study describes a 0.5-ton batch process achieving 95% yield by optimizing:

Analyse Chemischer Reaktionen

Types of Reactions

Diisononyl Phthalate-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phthalic acid derivatives.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids and bases.

Major Products Formed

The major products formed from these reactions include phthalic acid, alcohol derivatives, and various substituted phthalates .

Wissenschaftliche Forschungsanwendungen

Diisononyl Phthalate-d4 is extensively used in scientific research due to its deuterated nature, which makes it an excellent internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy. Its applications include:

Analytical Chemistry: Used as a standard for quantifying phthalates in environmental and biological samples.

Biology: Studied for its effects on cellular processes and its potential as a biomarker.

Medicine: Investigated for its role in drug delivery systems and its interactions with biological membranes.

Industry: Utilized in the development of new materials and as a plasticizer in specialized applications.

Wirkmechanismus

The mechanism of action of Diisononyl Phthalate-d4 involves its interaction with cellular membranes and proteins. The deuterated compound exhibits similar behavior to its non-deuterated counterpart but with enhanced stability and reduced metabolic degradation. This makes it a valuable tool in studying the pharmacokinetics and dynamics of phthalates in biological systems .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Phthalates

Non-Deuterated Phthalates

Diisononyl Phthalate (DINP)

- Structure : C₆H₄(COOC₉H₁₉)₂ .

- Molecular Weight : 418.61 g/mol .

- Applications : Primary plasticizer in PVC, vinyl flooring, and automotive parts .

- Metabolism: Rapidly hydrolyzed to monoisononyl phthalate (MINP) and oxidized to secondary metabolites (e.g., OH-MINP, oxo-MINP) .

- Environmental Fate : Persistent in sediments; log Kow = 9.3 indicates high hydrophobicity .

Key Differences :

- DINP-d4’s deuterium substitution reduces metabolic rates, enabling prolonged observation in biological systems .

- DINP-d4 lacks commercial use as a plasticizer, serving exclusively as a research tool .

Di(2-ethylhexyl) Phthalate (DEHP)

Deuterated Phthalate Analogs

Di-n-octyl Phthalate-d4

- Structure : Deuterated linear octyl chains .

- Applications: Internal standard for quantifying non-deuterated phthalates in LC-MS .

- Contrast with DINP-d4 : Shorter alkyl chains reduce hydrophobicity (log Kow ~8.1 vs. ~9.5 for DINP-d4), affecting partitioning in lipid-rich environments .

Bis(2-ethylhexyl) Phthalate-d4

Comparison with Alternative Plasticizers

Diisodecyl Phthalate (DIDP)

Tris(2-ethylhexyl) Trimellitate (TOTM)**

Physicochemical and Analytical Properties

Metabolic and Environmental Behavior

Metabolic Pathways

Biologische Aktivität

Diisononyl Phthalate-d4 (DINP-d4) is a deuterated form of Diisononyl Phthalate (DINP), a commonly used plasticizer in various consumer products. Understanding its biological activity is crucial due to the potential health risks associated with phthalates, including endocrine disruption, reproductive toxicity, and carcinogenic effects. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of DINP-d4.

Chemical Structure:

- Molecular Formula: C26H38D4O4

- Molecular Weight: 422.63 g/mol

DINP-d4 is metabolized in the body similarly to its non-deuterated counterpart, DINP. Upon ingestion, DINP is hydrolyzed to monoisononyl phthalate (MINP) and further oxidized in the liver to produce various metabolites. The estimated elimination half-life of these metabolites ranges from four to eight hours, with most being excreted within 48 hours post-exposure .

Endocrine Disruption

Research indicates that DINP exhibits hormone-like activity, which can disrupt endocrine function in various organisms. A study involving adult female zebrafish exposed to environmentally relevant concentrations of DINP revealed significant alterations in gene expression related to apoptosis and oxidative stress. Specifically, genes associated with follicular atresia were upregulated, suggesting that DINP may impair reproductive functions by inducing cell death in ovarian follicles .

Carcinogenicity

DINP has been linked to increased incidences of tumors in animal studies. Notably, male rats exposed to DINP developed hepatocellular carcinomas and renal tubular cell carcinomas, indicating a potential risk for liver and kidney cancer . The mechanism appears to involve peroxisome proliferation-activated receptor (PPAR) activation, which is associated with tumor promotion in rodent models .

Reproductive Toxicity

Prenatal exposure to DINP has been correlated with malformations in offspring, particularly affecting male reproductive systems. In perinatal studies, male pups exhibited reproductive malformations following maternal exposure . The impact on female reproductive physiology was also significant, as demonstrated by the observed follicular atresia in zebrafish.

Case Studies

- Zebrafish Study : Adult female zebrafish were exposed to varying concentrations of DINP for 21 days. The study found:

- Mouse Model : A study on mice demonstrated that long-term exposure to DINP exacerbated allergic dermatitis through oxidative stress mechanisms. This highlights the compound's potential role in inflammatory responses and skin conditions .

Summary of Findings

Q & A

Q. What are the critical physicochemical properties of Diisononyl Phthalate-d4 (DINP-d4) for experimental design?

DINP-d4 is a deuterated isotopologue of DINP, primarily used as an internal standard in mass spectrometry. Key properties include:

- Molecular formula : C₂₆H₃₈D₄O₄ (exact mass: ~422.61) .

- Density : 0.972 g/mL at 25°C (similar to non-deuterated DINP) .

- Refractive index : n20/D 1.485 .

- Isotopic purity : ≥98% deuterium enrichment, critical for minimizing interference in GC-MS/SIM analyses .

Methodological note: Always confirm isotopic purity via high-resolution mass spectrometry (HRMS) before use in quantification .

Q. How is DINP-d4 utilized as an internal standard in environmental exposure studies?

DINP-d4 compensates for matrix effects and instrument variability in phthalate analysis. Best practices include:

- Spiking protocol : Add DINP-d4 to samples during extraction (e.g., 50 ng/mL in urine or serum) .

- GC-MS conditions : Use selected ion monitoring (SIM) for m/z 149 (phthalate fragment) and m/z 153 (deuterated fragment) .

- QA/QC : Validate recovery rates (85–115%) and monitor deuterium loss during derivatization .

Q. What are the established non-cancer toxicity endpoints for DINP-d4 in animal models?

Chronic rodent studies identify:

- Hepatotoxicity : Liver weight increases (LOAEL: 15 mg/kg/day) .

- Developental effects : Reduced fetal weight at maternal doses ≥100 mg/kg/day .

- Endocrine disruption : Anti-androgenic activity observed in Hershberger assays .

Methodological gap: Dose-response relationships vary by isomer composition; use isomer-resolved standards for precise risk assessment .

Advanced Research Questions

Q. How can researchers resolve contradictions in carcinogenicity data for DINP-d4?

Discrepancies in TD₅₀ values (e.g., 1.3–1.7 g/kg/day in rats ) arise from:

- Isomer variability : Technical-grade DINP contains C9 isomers with differing potencies .

- Study design : Differences in exposure duration, species, and tumor classification criteria .

Recommendation: Conduct meta-analyses using the Carcinogenic Potency Database (CPDB) to harmonize TD₅₀ calculations and apply benchmark dose modeling .

Q. What advanced statistical methods are suitable for cumulative risk assessment of DINP-d4 with co-occurring phthalates?

- Probabilistic modeling : Integrate DINP-d4 biomonitoring data (e.g., urinary metabolites) with DEHP/DIDP exposure using Bayesian networks .

- Hazard Index (HI) : Weight DINP-d4 toxicity by relative potency factors (RPFs) derived from receptor-binding assays .

Data requirement: Standardize isomer-specific pharmacokinetic parameters to reduce uncertainty .

Q. How should isotope dilution mass spectrometry (IDMS) be optimized for DINP-d4 in complex matrices?

- Surrogate selection : Use di-n-butyl phthalate-d4 as a co-surrogate to correct for extraction efficiency .

- Column selection : Opt for a DB-5MS capillary column (30 m × 0.25 mm) to resolve DINP-d4 from co-eluting isomers .

- Limit of quantification (LOQ) : Achieve ≤0.1 ng/mL via pre-concentration (solid-phase extraction) and avoid phthalate contamination from lab plastics .

Q. What experimental controls are critical in DINP-d4 reproductive toxicity studies?

- Positive control : Include di(2-ethylhexyl) phthalate (DEHP) to validate assay sensitivity .

- Blinding : Mask treatment groups during histopathology evaluations to reduce bias .

- Confounder tracking : Monitor diet (phytoestrogens) and housing materials (plastic cages) for incidental exposure .

Data Contradiction Analysis

Q. Why do epidemiological studies report inconsistent associations between DINP-d4 and developmental outcomes?

- Exposure misclassification : Urinary mono-isononyl phthalate (MINP) often conflates DINP-d4 with DINP metabolites from other isomers .

- Cohort variability : Genetic polymorphisms in metabolizing enzymes (e.g., UGT2B7) alter metabolite excretion rates .

Resolution: Apply metabolomics profiling to distinguish DINP-d4-specific biomarkers and adjust for population stratification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.